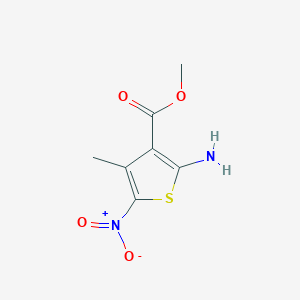
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester is an organic compound with a complex structure that includes a thiophene ring substituted with amino, methyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester typically involves the esterification of 3-Thiophenecarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The amino and nitro groups are introduced through nitration and amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds with target proteins, influencing their activity. The thiophene ring provides a stable scaffold that can interact with various biological pathways.
類似化合物との比較
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-(4-nitrophenyl)-, ethyl ester
- 3-Thiophenecarboxylic acid, 2-(2,6-difluorophenyl)methylamino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)-, ethyl ester
Uniqueness
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester is unique due to its specific substitution pattern on the thiophene ring. The presence of both amino and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate for various chemical reactions. Its methyl ester functionality also allows for easy modification and derivatization.
特性
CAS番号 |
71517-96-9 |
|---|---|
分子式 |
C7H8N2O4S |
分子量 |
216.22 g/mol |
IUPAC名 |
methyl 2-amino-4-methyl-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C7H8N2O4S/c1-3-4(7(10)13-2)5(8)14-6(3)9(11)12/h8H2,1-2H3 |
InChIキー |
YLJIDBZJWRQEQY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





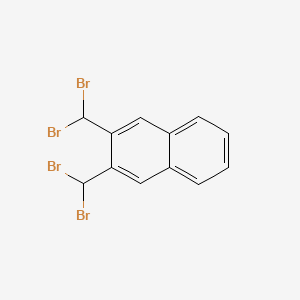
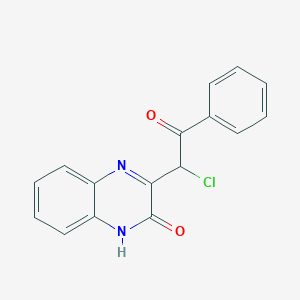
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
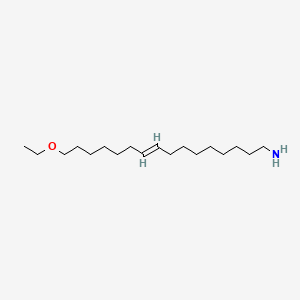
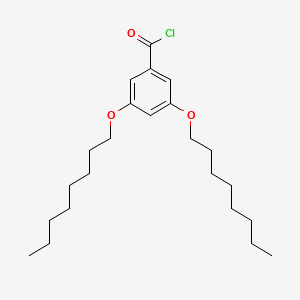
![2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide](/img/structure/B14459260.png)
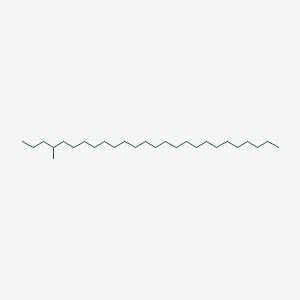

![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)


